molecular formula C22H22ClN5O2 B11407308 1-(2-chlorobenzyl)-3,7-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

1-(2-chlorobenzyl)-3,7-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11407308
M. Wt: 423.9 g/mol
InChI Key: GMNKZBTWTZKHLA-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-[(2-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a phenylethylamino group attached to a purine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-[(2-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 2-chlorophenylmethyl intermediate through a Friedel-Crafts alkylation reaction.

    Purine Core Construction: The purine core is constructed using a series of cyclization reactions involving appropriate precursors.

    Attachment of Dimethyl and Phenylethylamino Groups:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-[(2-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-[(2-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-[(2-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-[(2-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds, such as:

    Caffeine: Both compounds share a purine core, but caffeine lacks the chlorophenyl and phenylethylamino groups.

    Theophylline: Similar to caffeine, theophylline has a purine core but differs in the substituents attached to it.

    Adenosine: Adenosine is a naturally occurring purine nucleoside with a different set of functional groups compared to the compound .

The uniqueness of 1-[(2-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-[(2-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-(2-phenylethylamino)purine-2,6-dione

InChI

InChI=1S/C22H22ClN5O2/c1-26-18-19(25-21(26)24-13-12-15-8-4-3-5-9-15)27(2)22(30)28(20(18)29)14-16-10-6-7-11-17(16)23/h3-11H,12-14H2,1-2H3,(H,24,25)

InChI Key

GMNKZBTWTZKHLA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C

Origin of Product

United States

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